

Application Notes: Quantitative Analysis of Ala-His in Biological Samples

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Compound of Interest

Compound Name: *Ala-His*

Cat. No.: *B1278170*

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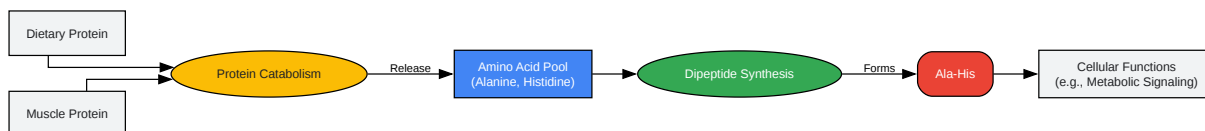
Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Alanyl-L-Histidine (**Ala-His**) is a dipeptide composed of the amino acids alanine and histidine. As a product of protein metabolism, its concentration in biological fluids and tissues can provide insights into various physiological and pathological states. Accurate quantification of **Ala-His** is crucial for understanding its metabolic role and for biomarker discovery. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity, specificity, and throughput. These notes provide a comprehensive protocol for the robust quantification of **Ala-His** in biological matrices such as plasma and serum.

Biological Context & Significance

Ala-His is a component of the broader pool of small peptides and amino acids that are essential for cellular function. Skeletal muscle serves as the primary reservoir for amino acids, which are released during protein catabolism.^[1] These amino acids, including alanine and histidine, can be utilized for the synthesis of dipeptides like **Ala-His** or other critical molecules. While the dipeptide carnosine (β -alanyl-L-histidine) is more extensively studied for its roles as an intracellular pH buffer and antioxidant, **Ala-His** is a structurally related metabolite whose precise biological functions are still under investigation.^{[2][3][4][5]} Quantifying **Ala-His** can help elucidate its relationship with muscle metabolism, nutritional status, and various disease states.



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Fig 1. Metabolic context of **Ala-His** formation.

Experimental Protocol: Quantification of Ala-His by LC-MS/MS

This protocol outlines a method for the direct quantification of **Ala-His** in human plasma or serum without derivatization.

Materials and Reagents

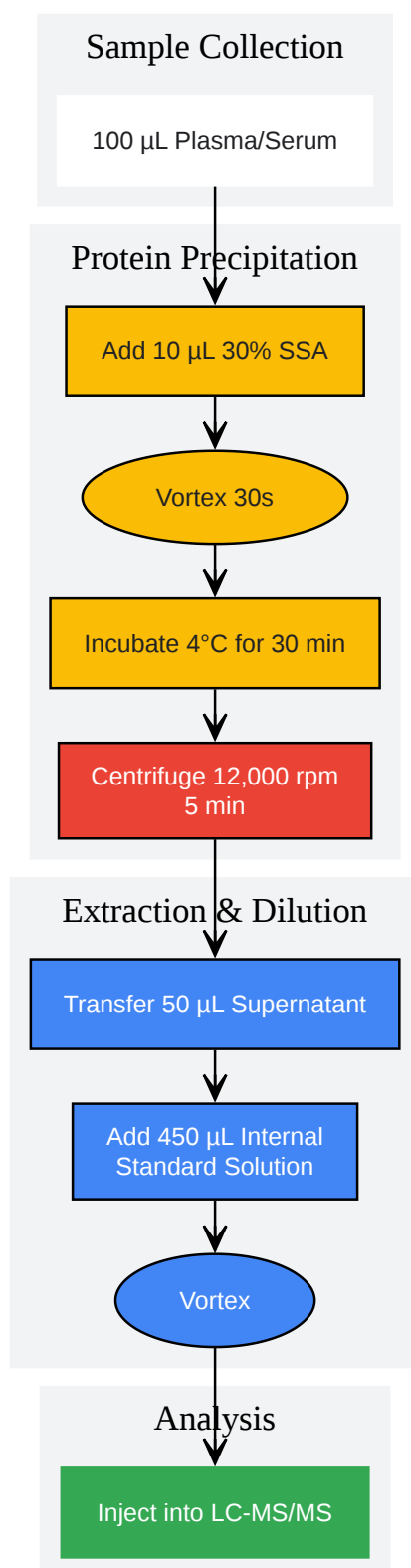
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade).
- Chemicals: **Ala-His** analytical standard, stable isotope-labeled **Ala-His** (internal standard, IS), Sulfosalicylic Acid (SSA).
- Biological Matrix: Human plasma/serum (collected with appropriate anticoagulant, e.g., EDTA).

Sample Preparation: Protein Precipitation

Protein precipitation is a critical step to remove high-abundance proteins that can interfere with the analysis.^[6]

- Thaw frozen plasma/serum samples on ice.
- To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (calibrator, quality control, or unknown).

- Add 10 μ L of 30% sulfosalicylic acid to precipitate proteins.[\[6\]](#)
- Vortex for 30 seconds.
- Incubate at 4°C for 30 minutes.
- Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[\[6\]](#)
- Transfer 50 μ L of the clear supernatant to a new tube.
- Add 450 μ L of the internal standard solution (prepared in the initial mobile phase, e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex briefly and transfer to an autosampler vial for injection.



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Fig 2. Workflow for **Ala-His** sample preparation.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting parameters for the chromatographic separation and mass spectrometric detection. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter	Recommended Value
Column	HILIC or Mixed-Mode Column (e.g., Intrada Amino Acid, 50x3 mm, 3 µm)[7]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile[7]
Flow Rate	0.5 mL/min
Gradient	0-1 min: 95% B; 1-5 min: 95% to 50% B; 5-5.1 min: 50% to 95% B; 5.1-8 min: 95% B
Column Temp.	40°C

| Injection Vol. | 5 µL |

Table 2: Mass Spectrometry Parameters

Parameter	Recommended Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	3500 V[6]
Source Temp.	400°C
Curtain Gas	30 psi

| Collision Gas | Nitrogen |

Table 3: MRM Transitions for **Ala-His** Quantification Note: These values should be optimized via infusion of the analytical standard on the specific mass spectrometer being used.

Analyte	Precursor Ion (Q1) [m/z]	Product Ion (Q3) [m/z]	Dwell Time (ms)	Collision Energy (eV)
Ala-His	227.1	110.1 (Histidine immonium ion)	100	25
Ala-His (Quantifier)	227.1	72.1 (Alanine immonium ion)	100	22
IS (e.g., ¹³ C ₉ , ¹⁵ N ₄ -Ala-His)	240.1	118.1	100	25

Method Validation

The analytical method should be validated to ensure reliability and accuracy. Key validation parameters are summarized below.

Table 4: Method Validation Parameters and Acceptance Criteria

Parameter	Description	Acceptance Criteria
Linearity	The ability to elicit results that are directly proportional to the concentration of the analyte.	$R^2 > 0.99$
Limit of Quantification (LOQ)	The lowest concentration that can be measured with acceptable precision and accuracy.[6]	Signal-to-Noise > 10; Precision <20% CV; Accuracy $\pm 20\%$ of nominal value.[6]
Precision (Intra- & Inter-day)	The closeness of agreement between a series of measurements.	<15% CV (Coefficient of Variation)
Accuracy	The closeness of the mean test results to the true value.	Within $\pm 15\%$ of the nominal concentration
Matrix Effect	The effect of co-eluting, undetected matrix components on the ionization of the analyte.	Assessed by comparing analyte response in post-extraction spiked samples vs. neat solutions.
Recovery	The efficiency of the extraction procedure.	Consistent, precise, and reproducible.

| Stability | Analyte stability in the biological matrix under different storage and processing conditions. | Freeze-thaw, short-term, and long-term stability within $\pm 15\%$ of initial concentration. |

Conclusion

This application note provides a robust framework for the quantitative analysis of **Ala-His** in biological samples using LC-MS/MS. The detailed protocol for sample preparation and the specified instrumental parameters offer a strong starting point for researchers. Proper method validation is essential to ensure that the generated data is accurate, precise, and reliable for applications in clinical research and drug development.

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